N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline is a complex organic compound with potential applications in various scientific fields. This compound features a combination of functional groups, including a chlorophenoxy group, a piperazine ring, and a nitroaniline moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyethylamine: This intermediate can be synthesized by reacting 4-chlorophenol with ethylene oxide in the presence of a base, followed by amination with ammonia.
Formation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline:
Coupling Reaction: The final step is the coupling of 4-chlorophenoxyethylamine with 5-(4-methylpiperazin-1-yl)-2-nitroaniline under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Reduction: Conversion of the nitro group to an amino group results in the formation of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-aminoaniline.
Substitution: Replacement of the chlorophenoxy group with other nucleophiles can yield various substituted derivatives.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid
- Dichloroaniline
Uniqueness
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-22-9-11-23(12-10-22)16-4-7-19(24(25)26)18(14-16)21-8-13-27-17-5-2-15(20)3-6-17/h2-7,14,21H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARWAAHCGYBBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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